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Introduction

OP-145 is a synthetic antimicrobial peptide (AMP) derived from the human cathelicidin LL-37

(amino acids 13-36).[1][2] Its sequence has been modified to enhance the formation of an ideal

amphipathic α-helix, a key structural feature for antimicrobial activity.[1][3] To improve its

stability against proteolytic degradation, the N-terminus is acetylated and the C-terminus is

amidated.[1] OP-145 demonstrates potent, broad-spectrum antimicrobial activity, particularly

against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA), by

disrupting the integrity of the bacterial cell membrane.[1][2][4] It has been investigated in

clinical trials for treating chronic middle ear infections.[1][4]

These application notes provide detailed protocols for the purification and comprehensive

characterization of chemically synthesized OP-145, ensuring high purity and verification of its

structural and functional integrity for research and development purposes.

Section 1: Purification of Synthetic OP-145 Peptide
Following solid-phase peptide synthesis (SPPS) and cleavage from the resin, the crude OP-

145 product contains the target peptide along with various impurities such as truncated

sequences, deletion sequences, and by-products from protecting groups.[5] Reversed-phase

high-performance liquid chromatography (RP-HPLC) is the standard and most effective method

for purifying synthetic peptides based on their hydrophobicity.[5][6][7][8]
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Caption: Workflow for the purification of synthetic OP-145 peptide.
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Protocol 1: Preparative RP-HPLC Purification
This protocol details the purification of crude OP-145 peptide using a C18 stationary phase.

1. Materials and Equipment:

Preparative HPLC system with a gradient pump and UV detector

C18 RP-HPLC column (e.g., Luna C18, 10 µm particle size, 100 Å pore size; 250 x 21.2 mm)

[9]

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN)

Crude synthetic OP-145 peptide

Lyophilizer (Freeze-dryer)

2. Procedure:

Sample Preparation: Dissolve the crude OP-145 peptide in Mobile Phase A or a minimal

amount of a solvent mixture (e.g., 20% ACN in water with 0.1% TFA) to a final concentration

of approximately 5-10 mg/mL.[9] Ensure the sample is fully dissolved and filter through a

0.45 µm syringe filter to remove particulates.

Column Equilibration: Equilibrate the preparative C18 column with a starting mixture of

Mobile Phase A and B (e.g., 95% A / 5% B) at a flow rate of 10-20 mL/min until a stable

baseline is achieved on the UV detector.

Sample Injection: Load the prepared sample onto the equilibrated column.

Gradient Elution: Elute the bound peptides using a linear gradient of increasing Mobile

Phase B concentration. The gradient must be optimized for OP-145 but a typical starting

point is:

5-25% B over 10 minutes
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25-55% B over 60 minutes

55-95% B over 10 minutes (for column wash)

Fraction Collection: Monitor the column eluent at 210-220 nm and collect fractions (e.g., 2-5

mL per fraction) corresponding to the major peaks.[5] The main peak should correspond to

the full-length OP-145 peptide.

Purity Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC (see

Protocol 2a) and confirm the identity using mass spectrometry (see Protocol 2b).

Pooling and Lyophilization: Pool the fractions containing the target peptide with a purity of

≥98%. Freeze the pooled solution and lyophilize until a dry, fluffy white powder is obtained.

Store the purified peptide at -20°C or -80°C.

Section 2: Characterization of Purified OP-145
After purification, the peptide must be thoroughly characterized to confirm its identity, purity,

structure, and biological activity.
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Caption: Workflow for the multi-faceted characterization of purified OP-145.

Protocol 2a: Purity Assessment by Analytical RP-HPLC
1. Materials and Equipment:

Analytical HPLC system

Analytical C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase A: 0.1% TFA in HPLC-grade water

Mobile Phase B: 0.1% TFA in ACN

Purified, lyophilized OP-145

2. Procedure:
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Prepare a 1 mg/mL solution of purified OP-145 in Mobile Phase A.

Inject 10-20 µL onto the analytical column, equilibrated with 95% A / 5% B.

Elute with a linear gradient (e.g., 5% to 95% B over 30 minutes) at a flow rate of 1 mL/min.

Monitor absorbance at 214 nm.

Calculate purity by integrating the peak area of the main peak relative to the total area of all

peaks in the chromatogram. The target purity should be ≥98%.

Protocol 2b: Identity Confirmation by Mass
Spectrometry
Mass spectrometry (MS) is essential for confirming the molecular weight of the synthetic

peptide.[10][11][12][13] Electrospray ionization (ESI) is a common technique for peptide

analysis.[10][11]

1. Materials and Equipment:

LC-MS system (e.g., ESI-TOF or ESI-Orbitrap)

Purified OP-145

Solvents for LC-MS (e.g., 0.1% formic acid in water and ACN)

2. Procedure:

Dissolve a small amount of purified OP-145 in an appropriate solvent (e.g., 50% ACN/water

with 0.1% formic acid).

Infuse the sample directly or via LC into the ESI source.

Acquire the mass spectrum in positive ion mode over a relevant m/z range.

Deconvolute the resulting multi-charged ion series to determine the experimental molecular

weight.
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Compare the experimental mass with the calculated theoretical mass of OP-145 (acetylated

N-terminus, amidated C-terminus).

Parameter Value Source

Sequence

Acetyl-

IGKEFKRIVERIKRFLRELVRP

LR-Amide

[2]

Molecular Formula C₁₄₂H₂₄₆N₄₆O₃₁ [2]

Theoretical Monoisotopic Mass 3092.9 g/mol Derived

Theoretical Average Mass 3093.8 g/mol [2]

Protocol 3: Structural Analysis by Circular Dichroism
(CD) Spectroscopy
CD spectroscopy is used to determine the secondary structure of the peptide, which for OP-

145 is expected to be predominantly α-helical in membrane-mimicking environments.[14]

1. Materials and Equipment:

CD Spectrometer

Quartz cuvette (1 mm path length)

Purified OP-145

Phosphate buffer (10 mM, pH 7.4)

Membrane-mimicking solvent (e.g., 50% trifluoroethanol (TFE) in buffer)

2. Procedure:

Prepare a stock solution of OP-145 in phosphate buffer. Dilute to a final concentration of 50-

100 µM in both phosphate buffer and the TFE-containing buffer.

Record CD spectra from 190 to 260 nm at room temperature.
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Acquire a baseline spectrum of the respective buffer/solvent and subtract it from the peptide

spectrum.

Analyze the resulting spectrum. An α-helical structure is characterized by distinct minima at

approximately 208 nm and 222 nm and a maximum around 192 nm.

Protocol 4: Functional Analysis by Antimicrobial Activity
Assay
The biological activity of OP-145 is determined by its ability to inhibit microbial growth, typically

quantified by the Minimal Inhibitory Concentration (MIC).[15]

1. Materials and Equipment:

Target bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

Growth medium (e.g., Mueller-Hinton Broth, MHB)

96-well microtiter plates

Spectrophotometer or plate reader

Purified OP-145

2. Procedure:

Grow the bacterial strain to the mid-logarithmic phase in MHB.

Dilute the bacterial culture to a final concentration of 5 x 10⁵ CFU/mL in fresh MHB.

Prepare a 2-fold serial dilution of OP-145 in MHB in a 96-well plate (e.g., from 64 µg/mL

down to 0.5 µg/mL).

Add an equal volume of the diluted bacterial suspension to each well. Include a positive

control (bacteria only) and a negative control (broth only).

Incubate the plate at 37°C for 18-24 hours.
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The MIC is defined as the lowest concentration of OP-145 that completely inhibits visible

bacterial growth.

Bacterial Strain Reported MIC (µM) Source

Staphylococcus aureus 0.8 - 1.6 [2]

Enterococcus hirae 1.6 - 3.2 [16]

Section 3: Mechanism of Action
OP-145 exerts its antimicrobial effect by directly interacting with and disrupting bacterial

membranes.[2] As a cationic peptide, it is electrostatically attracted to the negatively charged

components of bacterial membranes (like phosphatidylglycerol), but less so to the zwitterionic

phospholipids (like phosphatidylcholine) that dominate mammalian cell membranes, providing

a degree of selectivity.[14] This interaction leads to membrane permeabilization, thinning, and

the formation of pore-like structures, ultimately causing leakage of cellular contents and cell

death.[2][14][17]

Signaling Pathway: OP-145 Membrane Interaction
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Caption: The proposed mechanism of action for the OP-145 antimicrobial peptide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b12381237#purification-and-characterization-of-
synthetic-op-145-peptide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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